molecular formula C8H5ClN2O B12865644 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde

Cat. No.: B12865644
M. Wt: 180.59 g/mol
InChI Key: FQGTYPPZYBQCBI-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound featuring a fused imidazo-pyridine ring system with a chloro substituent at the 3-position and an aldehyde group at the 5-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve:

    Solvent: Dimethylformamide (DMF) or ethanol

    Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

    Oxidizing Agent: Pyridinium chlorochromate (PCC) or manganese dioxide (MnO2)

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance yield and efficiency. The process involves:

    Reactants: 2-aminopyridine, chloroacetaldehyde

    Catalysts: Transition metal catalysts such as palladium or copper complexes

    Conditions: Elevated temperatures (100-150°C) and pressures to accelerate the reaction

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Formation of alcohols using reducing agents such as sodium borohydride (NaBH4)

    Substitution: Halogen exchange reactions using nucleophiles like sodium iodide (NaI)

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium

    Reduction: NaBH4 in methanol or ethanol

    Substitution: NaI in acetone

Major Products

    Oxidation: 3-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid

    Reduction: 3-Chloroimidazo[1,2-a]pyridine-5-methanol

    Substitution: 3-Iodoimidazo[1,2-a]pyridine-5-carbaldehyde

Mechanism of Action

The biological activity of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Pathways involved include:

    Enzyme Inhibition: Inhibits key enzymes by binding to their active sites

    Receptor Modulation: Modulates receptor activity by interacting with binding sites

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde
  • 3-Iodoimidazo[1,2-a]pyridine-5-carbaldehyde
  • 3-Fluoroimidazo[1,2-a]pyridine-5-carbaldehyde

Comparison

Compared to its analogs, 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is unique due to its specific reactivity and biological activity. The chloro substituent influences its electronic properties, making it more reactive in certain substitution reactions and potentially more effective in biological applications.

Biological Activity

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C8_8H6_6ClN2_2O
  • IUPAC Name : this compound
  • Structural Features : A chlorine atom at the 3-position and an aldehyde group at the 5-position, which influence its reactivity and biological properties.

Biological Activity

Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit a variety of biological activities. The biological activity of this compound includes:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of microbial cell wall synthesis.
  • Anticancer Potential : Preliminary studies suggest that it has cytotoxic effects on cancer cell lines, potentially through induction of apoptosis or cell cycle arrest.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in the treatment of diseases where these enzymes play a critical role.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Notable methods include:

  • Vilsmeier–Haack Reaction : This method involves the reaction of imidazo[1,2-a]pyridine with phosphorus oxychloride and dimethylformamide (DMF) to introduce the aldehyde group.
  • Cyclization Reactions : Various cyclization techniques can be employed to form the imidazo ring structure, followed by chlorination to achieve the desired substitution pattern.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Key findings include:

  • Binding Affinity : Interaction studies have demonstrated that this compound binds effectively to certain protein targets implicated in disease pathways. This binding can be quantified using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the chlorine and aldehyde positions can significantly alter biological activity, suggesting avenues for further optimization in drug design.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy :
    • A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics.
  • Cancer Cell Line Studies :
    • Research involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Enzyme Inhibition :
    • Inhibitory assays revealed that this compound could inhibit specific kinases involved in cancer proliferation pathways.

Comparative Analysis with Related Compounds

The following table summarizes key features and activities of structurally related compounds:

Compound NameStructureKey FeaturesBiological Activity
2-Chloroimidazo[1,2-a]pyridineStructureSimilar reactivity; used in biological assaysModerate antimicrobial effects
4-Chloroimidazo[1,2-a]pyridineStructureDifferent substitution patternAnticancer properties
Imidazo[1,2-a]pyridineStructureParent compound; basis for various derivativesBroad spectrum activity
5-Bromoimidazo[1,2-a]pyridineStructureBromine substitution; distinct pharmacological propertiesVariable effects based on structure

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-7-4-10-8-3-1-2-6(5-12)11(7)8/h1-5H

InChI Key

FQGTYPPZYBQCBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C=O)Cl

Origin of Product

United States

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